Trichloroisocyanuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g

Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 1.2

Synonyms

Canonical SMILES

Precursor for Inorganic and Organic Materials Synthesis

Symclosene serves as a versatile precursor for synthesizing various inorganic and organic materials. Due to the presence of silicon and methoxy groups (Si-OMe), it readily undergoes hydrolysis and condensation reactions to form silicon-oxygen (Si-O) based networks. Researchers have utilized symclosene to prepare:

- Metal oxides: By co-condensation with metal precursors, symclosene allows for the formation of metal oxide nanoparticles and thin films with tailored properties like porosity and surface area.

- Silicate materials: Symclosene can be used to synthesize a variety of silicate materials, including zeolites, silicones, and glasses, with potential applications in catalysis, separation science, and photonics.

Modification of Surfaces for Tailoring Properties

Symclosene's ability to form Si-O bonds makes it valuable for modifying the surfaces of various materials. By introducing a silicon-based layer, researchers can achieve:

- Hydrophobic surfaces: The methoxy groups in symclosene contribute to a hydrophobic (water-repelling) character. Surface treatment with symclosene can render materials water-repellent for applications like microfluidics and anti-corrosion coatings.

- Functionalization: Symclosene can be used as a platform for attaching various functional groups onto surfaces. This allows for the creation of surfaces with specific functionalities, such as adhesion promotion, chemical sensing, or biocompatibility.

Potential Applications in Biomedicine

Symclosene's biocompatibility and ability to modify surfaces have sparked interest in its potential biomedical applications. Researchers are exploring its use for:

- Drug delivery: Symclosene can be used to create nanoparticles for drug delivery. The silicon oxide network can encapsulate drugs, while the surface can be functionalized for targeted delivery to specific cells or tissues.

- Biocompatible implants: Surface modification with symclosene can improve the biocompatibility of implants, reducing the risk of rejection by the body.

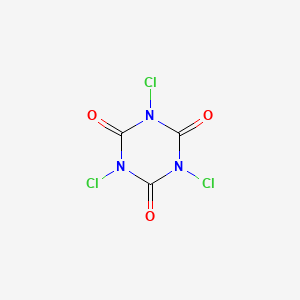

Trichloroisocyanuric acid is an organic compound with the molecular formula C₃Cl₃N₃O₃ and a molar mass of 232.40 g/mol. It appears as a white crystalline powder that emits a strong chlorine-like odor. This compound is notable for its use as a disinfectant, bleaching agent, and reagent in various chemical syntheses. It is often encountered in tablet or granular forms, particularly in applications related to water treatment and sanitation .

- Reaction with Hydrochloric Acid: When trichloroisocyanuric acid reacts with hydrochloric acid, it releases chlorine gas and converts into cyanuric acid:This reaction is advantageous for producing chlorine gas in a controlled manner .

- Reaction with Ammonia: Trichloroisocyanuric acid reacts violently with ammonia to produce chloroamines, which are important in various disinfection processes .

- Decomposition in Water: Upon contact with water, trichloroisocyanuric acid decomposes to form hypochlorous acid and cyanuric acid, releasing chlorine gas in the process. The reaction can be hazardous due to the production of toxic gases .

The synthesis of trichloroisocyanuric acid typically involves chlorination of cyanuric acid. The process can be summarized as follows:

- Starting Material: Cyanuric acid is used as the starting material.

- Chlorination Reaction: Chlorine gas is introduced to the reaction mixture containing cyanuric acid, often in the presence of sodium cyanurate.

- Formation of Trichloroisocyanuric Acid: The chlorination leads to the formation of trichloroisocyanuric acid, which can then be purified for use .

Trichloroisocyanuric acid has diverse applications across various industries:

- Water Treatment: Used extensively as a disinfectant for swimming pools and spas.

- Bleaching Agent: Employed in the textile industry for bleaching processes.

- Agriculture: Utilized for treating seeds and preventing diseases in animal husbandry.

- Wastewater Treatment: Acts as an algicide and bactericide in industrial wastewater management.

- Chemical Synthesis: Serves as a source of chlorine gas for various organic reactions .

Studies have indicated that trichloroisocyanuric acid interacts with several substances, which can lead to hazardous reactions:

- Combustibles and Reducing Agents: It reacts violently with combustible materials and reducing agents like lithium and sodium, posing explosion risks.

- Acids: Strong acids such as hydrochloric acid can lead to the release of toxic chlorine gas upon reaction .

Safety protocols must be adhered to when handling this compound due to its reactive nature and potential health hazards.

Trichloroisocyanuric acid shares similarities with several other compounds used in disinfection and chemical synthesis. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Cyanuric Acid | C₃H₃N₃O₃ | Non-chlorinated derivative | Used primarily as a stabilizer for chlorine products |

| Calcium Hypochlorite | Ca(ClO)₂ | Commonly used disinfectant | Releases chlorine gas rapidly; more reactive than trichloroisocyanuric acid |

| Sodium Hypochlorite | NaClO | Widely used bleach and disinfectant | Less stable than trichloroisocyanuric acid; requires careful handling |

| Dichloroisocyanuric Acid | C₃Cl₂N₃O₄ | Intermediate chlorinating agent | Less potent than trichloroisocyanuric acid but still effective |

| Hydrogen Peroxide | H₂O₂ | Oxidizing agent | Non-chlorinated; alternative disinfectant with different reactivity |

Trichloroisocyanuric acid stands out due to its stability as a solid form that provides controlled release of chlorine, making it easier to handle compared to other chlorine sources like calcium hypochlorite or sodium hypochlorite. Its unique properties allow it to serve multiple roles in disinfection and chemical synthesis effectively .

Fundamental Chlorine Transfer Pathways

Trichloroisocyanuric acid (TCCA, 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) possesses three highly polarized nitrogen-chlorine bonds. Polarization arises from the strongly electron-withdrawing carbonyls on the s-triazine ring, lowering the N-Cl σ* orbital and facilitating chlorine transfer to nucleophilic π-systems [1] [2].

Upon substrate approach, two limiting mechanistic manifolds are observed:

- Direct heterolytic cleavage (Cl^+) delivering electrophilic chlorine to electron-rich substrates in either solution [3] or solid-state ball-milling media [4].

- Acid-enhanced pathways in which protonation of the triazine ring (or of in-situ HOCl released by hydrolysis) generates superelectrophilic species capable of chlorinating deactivated arenes [5].

Solution-Phase Chlorination of Arenes and Alkenes

Table 1 summarizes representative kinetic and yield data from the modern literature.

| Entry | Substrate class | Solvent / Catalyst | TCCA eq. | Temp (°C) | t (min) | Yield (%) | k_obs or TOF | Ref |

|---|---|---|---|---|---|---|---|---|

| 1 | Electron-rich aromatics | Neat, ball-milling | 1.0 | 25 | 240 | 92 | TOF 9.2 h⁻¹ [3] | 3 |

| 2 | Unactivated benzene | 98% H₂SO₄ | 0.34 | 20 | <5 | 72 | k ≈ 0.21 s⁻¹ [5] | 16 |

| 3 | Nitrobenzene | H-USY zeolite, 1 wt % | 2.0 | 60 | 90 | 81 | k_app = 3.7 × 10⁻³ s⁻¹ [6] | 6 |

| 4 | Olefins (terminal) | CH₃CN, TBACl (20 mol %) | 1.0 | 25 | 60 | 88 | k = 1.1 × 10⁻³ s⁻¹ [7] | 10 |

| 5 | Heteroarenes (deactivated) | MeCN, Brilliant Green (1 mol %), hv (white LED) | 1.1 | 23 | 150 | 67 | Φ ≈ 0.49 [8] | 68 |

Key mechanistic observations:

- Acidic media protonate the triazine ring, generating polyprotonated superelectrophiles that lower the activation barrier for Cl^+ transfer to deactivated rings (Entry 2) [5].

- In heterogeneous zeolite systems (Entry 3) strong Brønsted sites activate both TCCA and the arene inside confining micropores, yielding para-selective monochlorination [6].

- Visible-light organic-dye catalysis (Entry 5) triggers single-electron oxidation of TCCA to a cation radical that amplifies chlorine electrophilicity, enabling efficient chlorination without external acid [8].

Selectivity and Electronic Effects

Hammett analyses reveal ρ values of −2.1 to −3.4, indicating pronounced sensitivity to substrate electron density [9] [10]. Acidic or photoredox activation diminishes this dependence, broadening scope to electron-poor substrates (ρ ~ −0.8) [8].

Acid-Mediated Decomposition Kinetics

Hydrolytic Release of Hypochlorous Acid

In neutral water TCCA undergoes sequential hydrolysis (Scheme 1) to afford cyanuric acid and three equivalents of HOCl [11]. The rate-determining first hydrolysis exhibits k = 0.17 s⁻¹ at 25 °C for the mono-chlorinated intermediate HClCy⁻ [12].

Kinetic Parameters in Acid Media

Early calorimetric studies showed that self-decomposition is autocatalytic in strong acid [13]. Recent stopped-flow work affords the activation parameters in 1 M HClO₄ (Table 2).

| Parameter | Value | Ref |

|---|---|---|

| k₁ (25 °C) for first Cl⁺ release | 1.6 × 10² M⁻¹ s⁻¹ [14] | |

| Eₐ (autocatalytic overall) | 57.6 kJ mol⁻¹ [15] | |

| ΔH‡ (298 K) | 55.1 kJ mol⁻¹ [15] | |

| ΔS‡ (298 K) | −0.11 kJ mol⁻¹ K⁻¹ [15] |

The negative entropy of activation suggests an ordered, hydrogen-bonded transition state wherein protonated TCCA reacts with nucleophilic water to liberate HOCl [16].

Influence of pH and Ionic Strength

- Half-life (t₁⁄₂) falls from 7.2 min at pH 7 to <10 s at pH 1 under identical 0.1 M conditions [11].

- Added chloride ion suppresses decomposition slightly (primary kinetic salt effect; k_obs down 15% at 0.5 M NaCl) [17].

Practical Rate Expressions

For pH 1–3 and 20–40 °C the global rate law is given by

r = kH[H⁺]^1.3[TCCA]^1.0 with kH = 4.1 × 10⁴ exp(−57.6 kJ mol⁻¹ / RT) M⁻².³ s⁻¹ [15] [13].

Redox Behavior in Complex Chemical Systems

Halide Redox Couples

In halide-rich media TCCA engages in halogen-transfer redox cycles. Treatment of benzonorbornadiene with TCCA and tetrabutylammonium bromide generates bromochlorinated adducts via in-situ oxidation of Br⁻ to BrCl/Br₂ (Eq. 1) [9] [7].

Nitrosation and Nitration Systems

The TCCA/NaNO₂ pair (acid-free) forms nitrating species capable of ortho-selective nitration of phenols. Kinetics are second-order overall (first order in each reagent) with k₂ = 3.2 × 10⁻² M⁻¹ s⁻¹ at 30 °C in MeCN-H₂O 70:30 [18]. Charton multiple regression indicates that enthalpy dominates the solvent dependence (β_isokin = 365 K) [18], confirming a polar transition state.

Metal Sulfide Oxidation

Rapid atmospheric leaching of chalcopyrite (CuFeS₂) at 55 °C, pH 1, 0.054 M TCCA attains >90% copper dissolution within 30 min, activation energy 9.06 kJ mol⁻¹, demonstrating diffusion-limited kinetics [17]. HOCl/Cl₂ react to form soluble Cu²⁺ while cyanuric acid complexes prevent passivation.

Organic Redox Transformations

- Oxidation of secondary alcohols to ketones proceeds in pyridine–base systems with selectivity >95% and k ≈ 6 × 10⁻⁴ s⁻¹ at 25 °C [19].

- Visible-light-induced radical chlorination (Section 1) formally constitutes a photoredox cycle wherein BG- ⁺ oxidizes TCCA, followed by reductive quenching by O₂ to regenerate BG, yielding H₂O₂ as a benign by-product [8].

Surface Reactivity in Heterogeneous Catalysis

Acid Zeolites as Solid Supports

Electrophilic chlorination of nitrobenzene over H-Y and H-USY zeolites employs intracrystalline Brønsted sites to activate TCCA. Turnover frequencies (TOF) reach 0.35 s⁻¹ (H-USY, Si/Al = 5) at 60 °C, 1 atm, with para/ortho selectivity of 9:1 [6].

Mechanistic probes using ^35Cl-labelled TCCA verify in-pore Cl-transfer, while FTIR shows in-situ formation of N-H stretching bands consistent with dechlorinated cyanuric moieties sorbed to the acid site [6].

Metal-Free Ball-Milling Protocols

Trihaloisocyanuric acids deliver halogen atoms under solvent-free mechanical activation. For indole chlorination at 25 Hz, reaction completes in 2 h with 93% isolated yield; XRD of milled solids shows no crystalline cyanuric acid, indicating amorphization facilitating product removal [4].

Continuous-Flow Applications

In a PTFE micro-reactor (0.5 mm i.d.) the Hofmann rearrangement of salicylamide to 2-benzoxazolinone operates with 0.66 equiv TCCA at 80 °C, 1 bar, giving 200 g day⁻¹ productivity and steady-state TON >300 [20]. Inline FTIR monitoring detects transient N-chloramide intermediates that undergo para-Orton rearrangement upon acid quench [20].

Comparative Catalytic Metrics

Table 3 benchmarks heterogeneous systems.

| Catalyst | Substrate | Temp (°C) | TOF (s⁻¹) | Site selectivity | Ref |

|---|---|---|---|---|---|

| H-USY (Si/Al = 5) | Nitrobenzene | 60 | 0.35 | p/o = 9 | 6 |

| MIL-53(Al) | Geranic acid (release) | 25 | n/a (controlled release) | Sustained 15% in 120 h [21] | 34 |

| Ca/4-MePy-IL@Zeolite-Fe₃O₄ | One-pot 2-aminothiazole | 70 | 0.22 | – | 59 |

| Ball-milled neat (no support) | Indole | 25 | 0.51 | C-3 exclusively | 13 |

Concluding Remarks

Trichloroisocyanuric acid exhibits a remarkable breadth of reactivity:

- Electrophilic chlorinations span mild, photoredox-enabled protocols to superelectrophilic acid systems, offering tunable selectivity and rate control.

- Acid-mediated decomposition proceeds rapidly via polyprotonated intermediates, with well-characterized activation parameters and predictable pH dependence.

- Redox versatility allows TCCA to function as both oxidant and in-situ halogen-transfer agent within complex reaction networks.

- Heterogeneous catalysis leverages the solid nature of TCCA to create recyclable, high-turnover systems in zeolites, MOFs, and continuous-flow apparatus.

Purity

Physical Description

Other Solid

White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB]

WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White crystalline powder or granules

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Greater than 1 at 20 °C (solid)

2.07 g/cm³

LogP

0.26

Odor

Decomposition

>225 °C

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

negligible

Pictograms

Oxidizer;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

Produced commercially in >90% yield by chlorination of aqueous trisodium cyanurate, prepared from cyanuric acid and sodium hydroxide in a 1:3 molar ratio. Another commercial process is based on the reaction of hypochlorous acid and chlorine with monosodium cyanurate. Can also be formed by reaction of preformed or in situ generated hypochlorous acid with cyanuric acid slurry or by reaction of dichlorine monoxide with finely powdered cyanuric acid.

N-Chloroisocyanuric acids are prepared by continuous reaction of chlorine with isocyanuric acid in aqueous sodium hydroxide at 0 - 15 °C. Careful control of pH and reaction temperature are essential to prevent the formation of explosive NCl3. /N-Chloroisocyanuric acids/

General Manufacturing Information

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: ACTIVE

Powd mixt containing cyanuric acid, trichloroisocyanuric acid, and X2CO3 (X = Na,K) in defined molar ratios have optimum stability and solubility in water.

Trichloroisocyanuric acid was more effective in vitro against Pseudomonas aeruginosa, Staphylococcus aureus, and sporulating Bacillus subtilis and Candida albicans than against Shigella flexneri or Escherichia coli.

Used as source of available chlorine in "dry type" bleaches, scouring powders, dishwashing cmpd, and sanitizing cmpd. Org oxidant which can slowly oxidize almost its own wt of chloride ions to chlorine gas (about 90% available chlorine).

Theoretical available chlorine = 91.5%; Typical available chlorine = 90.0%

Average chlorine concentration: 91.5%

Analytic Laboratory Methods

Matrix: Air. Procedure: Filter collection, extraction. Range: 0.29-5.23 mg/cu m for a 400-l sample

Sodium dichloroisocyanurate dihydrate in air is collected on DM-5000 filters and extracted with water for determination by titration against sodium thiosulfate using constant-current potentiometry. The method is applicable to trichloroisocyanuric acid.

New chlorine-released disinfectants: trichloroisocyanuric acid and its salts. Determination by HPLC; High performance liquid chromatography

Determination of cyanuric acid or trichloroisocyanuric acid in air; High performance liquid chromatography

Storage Conditions

Protect container against physical damage. Store in a cool, dark room well-ventilated, and keep away from flammable and oxidizable substances. Drums may explode by heating or contact with water. Therefore, place drums on a palette to protect from washing water, drainage, etc. on the floor. Should not be kept long under insufficient ventilation in summer.

Sources of ignition, such as smoking and open flames, are prohibited where trichloroisocyanuric acid is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Stability Shelf Life

May be stored in dry state for at least a year.

Dates

Mild Aliphatic and Benzylic Hydrocarbon C-H Bond Chlorination Using Trichloroisocyanuric Acid

Sascha H Combe, Abolfazl Hosseini, Alejandro Parra, Peter R SchreinerPMID: 28106993 DOI: 10.1021/acs.joc.6b02829

Abstract

We present the controlled monochlorination of aliphatic and benzylic hydrocarbons with only 1 equiv of substrate at 25-30 °C using N-hydroxyphthalimide (NHPI) as radical initiator and commercially available trichloroisocyanuric acid (TCCA) as the chlorine source. Catalytic amounts of CBrreduced the reaction times considerably due to the formation of chain-carrying ·CBr

radicals. Benzylic C-H chlorination affords moderate to good yields for arenes carrying electron-withdrawing (50-85%) or weakly electron-donating groups (31-73%); cyclic aliphatic substrates provide low yields (24-38%). The products could be synthesized on a gram scale followed by simple purification via distillation. We report the first direct side-chain chlorination of 3-methylbenzoate affording methyl 3-(chloromethyl)benzoate, which is an important building block for the synthesis of vasodilator taprostene.

5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions

Fangyu Du, Qifan Zhou, Wenjiao Sun, Cheng Yang, Chunfu Wu, Lihui Wang, Guoliang ChenPMID: 32354194 DOI: 10.3390/molecules25092059

Abstract

5-Hydroxyindole derivatives have various demonstrated biological activities. Herein, we used 5-hydroxyindole as a synthetic starting point for structural alterations in a combinatorial process to synthesize 22 different compounds with EZH2 inhibitor pharmacophores. A series of 5-hydroxyindole-derived compounds were screened inhibitory activities against K562 cells. According to molecular modeling and in vitro biological activity assays, the preliminary structure-activity relationship was summarized. Compoundimproved both the H3K27Me3 reduction and antiproliferation parameters (IC

= 52.6 μM). These findings revealed that compound

is worthy of consideration as a lead compound to design more potent EZH2 inhibitors. During the preparation of compounds, we discovered that trichloroisocyanuric acid (TCCA) is a novel catalyst which demonstrates condensation-promoting effects. To gain insight into the reaction, in situ React IR technology was used to confirm the reactivity. Different amines were condensed in high yields with β-diketones or β-ketoesters in the presence of TCCA to afford the corresponding products in a short time (10~20 min), which displayed some advantages and provided an alternative condensation strategy.

A facile and general approach to 3-((trifluoromethyl)thio)-4H-chromen-4-one

Haoyue Xiang, Chunhao YangPMID: 25338291 DOI: 10.1021/ol502751k

Abstract

A facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed. AgSCF3 and trichloroisocyanuric acid were employed here to generate active electrophilic trifluoromethylthio species in situ. This reaction could proceed under mild conditions in a short reaction time and be insensitive to air and moisture.Determining the susceptibility of carbapenem resistant Klebsiella pneumoniae and Escherichia coli strains against common disinfectants at a tertiary hospital in China

Yili Chen, Kang Liao, Yongxin Huang, Penghao Guo, Han Huang, Zhongwen Wu, Min LiuPMID: 32000698 DOI: 10.1186/s12879-020-4813-6

Abstract

Carbapenem-resistant Enterobacteriaceae (CRE) infections have become a global health threat. Controlling CRE transmission in hospitals is increasingly dependent on the use of disinfectants to restrict the risk of infection. Here, the susceptibility of patient-derived carbapenem resistant Klebsiella pneumoniae (CRKP) and Escherichia coli (CREC) strains against three common disinfectants and the determinants of resistance to disinfectants were investigated.The minimum inhibitory concentrations (MICs) and the minimum bactericidal concentrations (MBCs) of three common chemical disinfectants: chlorhexidine, trichloroisocyanuric (TCCA) acid and Povidone iodine (PVP-I) against 50 CRE strains were measured. The drug-resistance genes -qacEΔ1, qacA/B and cepA-were determined using polymerase chain reaction.

A total of 36 CRKP and 14 CREC strains were collected in our hospital from 2016 to 2018. The MIC ranges of 36 CRKP strains against chlorhexidine, TCCA and PVP-I were 8~512 mg/L, 64~128 mg/L and 8~128 mg/L, respectively. For 14 CREC strains, the MIC ranges against chlorhexidine, TCCA and PVP-I were 4~128 mg/L, 64~128 mg/L and 4~128 mg/L, respectively. Moreover, against chlorhexidine and PVP-I, the MIC

of 36 CRKP strains was higher than that of 50 CSKP strains. The qacE△1 gene was detected in 15 isolates among 36 CRKP strains (41.7%), and 8 isolates among 14 CREC strains (57.1%); while the qacA/B gene was not detected. Specifically, the cepA gene was much more prevalent than the qacEΔ1; it reached over 80% among CRKP strains. Compared to the CSKP strains, the presence of the qacEΔ1 and cepA genes was significantly higher among the CRKP strains (p < 0.05).

CRE strains collected from patients in our hospital exhibit various degree of resistance to the commonly used chemical disinfectants. It is of great help to keep monitoring the tendency of the reduced susceptibility of the pan-resistant strains against disinfectants, in order to effectively control and prevent the spread of the super resistant bacteria.

Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones

Yuanyuan Jing, Constantin G Daniliuc, Armido StuderPMID: 25197943 DOI: 10.1021/ol5024568

Abstract

Direct conversion of primary and secondary alcohols into the corresponding α-chloro aldehydes and α-chloro ketones using trichloroisocyanuric acid, serving both as stoichiometric oxidant and α-halogenating reagent, is reported. For primary alcohols, TEMPO has to be added as an oxidation catalyst, and for the transformation of secondary alcohols (TEMPO-free protocol), MeOH as an additive is essential to promote chlorination of the intermediary ketones.In situ generation of electrophilic trifluoromethylthio reagents for enantioselective trifluoromethylthiolation of oxindoles

Xing-Li Zhu, Jin-Hui Xu, Dao-Juan Cheng, Li-Jiao Zhao, Xin-Yuan Liu, Bin TanPMID: 24697212 DOI: 10.1021/ol5006888

Abstract

An organocatalytic asymmetric trifluoromethylthiolation reaction via in situ generation of active electrophilic trifluoromethylthio species involving trichloroisocyanuric acid and AgSCF3 as a practical and easily handled electrophilic SCF3 source for CSP(3)-SCF3 bond formation was developed. Reactions with this one-pot version strategy occurred in good yields and excellent stereoselectivities to access enantiopure oxindoles bearing a SCF3-substituted quaternary chiral center. The straightforward process described here makes use of simple starting materials and proceeds under mild conditions, which will be useful in medicinal chemistry and diversity-oriented syntheses.External validation of structure-biodegradation relationship (SBR) models for predicting the biodegradability of xenobiotics

J Devillers, P Pandard, B RichardPMID: 24313438 DOI: 10.1080/1062936X.2013.848632

Abstract

Biodegradation is an important mechanism for eliminating xenobiotics by biotransforming them into simple organic and inorganic products. Faced with the ever growing number of chemicals available on the market, structure-biodegradation relationship (SBR) and quantitative structure-biodegradation relationship (QSBR) models are increasingly used as surrogates of the biodegradation tests. Such models have great potential for a quick and cheap estimation of the biodegradation potential of chemicals. The Estimation Programs Interface (EPI) Suite™ includes different models for predicting the potential aerobic biodegradability of organic substances. They are based on different endpoints, methodologies and/or statistical approaches. Among them, Biowin 5 and 6 appeared the most robust, being derived from the largest biodegradation database with results obtained only from the Ministry of International Trade and Industry (MITI) test. The aim of this study was to assess the predictive performances of these two models from a set of 356 chemicals extracted from notification dossiers including compatible biodegradation data. Another set of molecules with no more than four carbon atoms and substituted by various heteroatoms and/or functional groups was also embodied in the validation exercise. Comparisons were made with the predictions obtained with START (Structural Alerts for Reactivity in Toxtree). Biowin 5 and Biowin 6 gave satisfactorily prediction results except for the prediction of readily degradable chemicals. A consensus model built with Biowin 1 allowed the diminution of this tendency.Enantiospecific total synthesis of (+)-tanikolide via a key [2,3]-Meisenheimer rearrangement with an allylic amine N-oxide-directed epoxidation and a one-pot trichloroisocyanuric acid N-debenzylation and N-chlorination

Yangla Xie, Moran Sun, Hang Zhou, Qiwei Cao, Kaige Gao, Changling Niu, Hua YangPMID: 24053434 DOI: 10.1021/jo4016437

Abstract

The enantiospecific total synthesis of the δ-lactonic marine natural product (+)-tanikolide (1), isolated from Lyngbya majuscula , was achieved using a [2,3]-Meisenheimer rearrangement as the key reaction. During this rearrangement, we discovered that the allylic amine N-oxide could direct the m-CPBA double-bond epoxidation to the syn position. The resulting syn product 8 underwent epoxide ring opening under the m-CBA conditions to give the five- and six-membered cyclic ether amine N-oxides, which we further treated with Zn and conc. HCl to obtain the reduced bisbenzyl tertiary amines 23 and 22, respectively. When 23 and 22 were treated with trichloroisocyanuric acid (TCCA) in dichloromethane, oxidation at the benzyl position occurred, forming iminium ions. These intermediates were trapped by intramolecular reaction with the hydroxyls, and the resulting intermediates were then oxidized or shifted to afford 25 and 24, respectively. The entire one-pot process involves N-debenzylation, N-chlorination, and hemiacetal oxidation. The amine N-oxide-directed epoxidation complements Davies' ammonium-directed epoxidation. Thus, TCCA N-debenzylation is described for the first time and might be a useful N-debenzylation technique.Trichloroisocyanuric acid (TCCA): an efficient green reagent for activation of thioglycosides toward hydrolysis

Nabamita Basu, Sajal Kumar Maity, Aritra Chaudhury, Rina GhoshPMID: 23370167 DOI: 10.1016/j.carres.2013.01.001

Abstract

Trichloroisocyanuric acid (TCCA), an inexpensive, commercially available, and non-toxic reagent has been used for the activation of thioglycosides toward their hydrolysis to the corresponding hemiacetals in high to excellent yields. The methodology provides a mild reaction condition for dealing with compounds containing acid sensitive functional groups.Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters

Rensheng Zhuang, Romina Žabar, Gorica Grbović, Darko Dolenc, Jun Yao, Tatjana Tišler, Polonca TrebšePMID: 24362986 DOI: